![molecular formula C13H22N2O2 B7512319 1-(2-Oxo-2-piperidin-1-ylethyl)azepan-2-one](/img/structure/B7512319.png)
1-(2-Oxo-2-piperidin-1-ylethyl)azepan-2-one
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Overview
Description
1-(2-Oxo-2-piperidin-1-ylethyl)azepan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, N-(1-oxo-2-(2-piperidinyl)ethyl)azepan-2-one, and is commonly referred to as OPAA. OPAA belongs to the class of compounds known as beta-lactams, which are characterized by a four-membered ring structure. In
Mechanism of Action
The mechanism of action of OPAA is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. OPAA has also been shown to interact with the sigma-1 receptor, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
OPAA has been shown to have a range of biochemical and physiological effects, including antibacterial and antifungal activity, neuroprotective effects, and potential analgesic effects. OPAA has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of OPAA is its versatility, as it can be used in a variety of scientific research fields. OPAA is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of OPAA is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of OPAA. One area of interest is the development of novel beta-lactam antibiotics using OPAA as a starting material. Another area of interest is the further exploration of OPAA's neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Additionally, the interaction between OPAA and the sigma-1 receptor is an area of interest for further study, as it may have implications for the treatment of psychiatric disorders such as depression and anxiety.
Synthesis Methods
OPAA can be synthesized using a variety of methods, including the reaction of 2-piperidone with 2-bromoacetylazepan-2-one, and the reaction of 2-piperidone with 2-chloroethylazepan-2-one. The latter method is more commonly used, as it is more efficient and yields a higher purity product.
Scientific Research Applications
OPAA has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, OPAA has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of several physiological processes, including pain perception, memory, and mood. OPAA has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, OPAA has been shown to have antibacterial and antifungal properties, and has been studied as a potential treatment for infections caused by resistant strains of bacteria and fungi. In medicinal chemistry, OPAA has been studied for its potential use as a starting material for the synthesis of novel beta-lactam antibiotics.
properties
IUPAC Name |
1-(2-oxo-2-piperidin-1-ylethyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-7-3-1-4-10-15(12)11-13(17)14-8-5-2-6-9-14/h1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIBIZJFUXMCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-piperidin-1-ylethyl)azepan-2-one |
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